Product packaging for 1-Phthalidyl-5-fluorouracil(Cat. No.:CAS No. 81820-68-0)

1-Phthalidyl-5-fluorouracil

Cat. No.: B1210882
CAS No.: 81820-68-0
M. Wt: 262.19 g/mol
InChI Key: JADGCGSQDUSAED-UHFFFAOYSA-N
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Description

1-Phthalidyl-5-fluorouracil (also known as PH-FU) is a derivative of the established chemotherapeutic agent 5-Fluorouracil (5-FU), designed as a prodrug to improve its pharmacological profile . Early research indicates that this compound demonstrates good absorption from the intestine and achieves high systemic blood levels of the active drug, 5-FU . Its mechanism of action is ultimately linked to the intracellular liberation of 5-FU, which is classically described as a thymidylate synthase (TS) inhibitor . By blocking this enzyme, it disrupts the synthesis of the nucleotide thymidylate (dTMP), a critical building block for DNA replication, leading to the death of rapidly dividing cells . Preclinical studies in rodent models have shown that this compound exhibits a broad anticancer spectrum and significant tumor growth suppression . Furthermore, research suggests that its antitumor activity can be potentiated when co-administered with acetazolamide, an inhibitor of the liver enzyme responsible for its breakdown. This combination was found to elevate concentrations of the prodrug in tumor tissues, enhancing its efficacy . Initial toxicological assessments noted mild gastrointestinal toxicities, with an reported maximum tolerated dose (MTD) of 750-800 mg/m² in daily administration during early-phase studies . This product is provided For Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H7FN2O4 B1210882 1-Phthalidyl-5-fluorouracil CAS No. 81820-68-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-1-(3-oxo-1H-2-benzofuran-1-yl)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2O4/c13-8-5-15(12(18)14-9(8)16)10-6-3-1-2-4-7(6)11(17)19-10/h1-5,10H,(H,14,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADGCGSQDUSAED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)N3C=C(C(=O)NC3=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901002250
Record name 5-Fluoro-4-hydroxy-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)pyrimidin-2(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81820-68-0
Record name 1-Phthalidyl-5-fluorouracil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81820-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phthalidyl-5-fluorouracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081820680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Fluoro-4-hydroxy-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)pyrimidin-2(1H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-PHTHALIDYL-5-FLUOROURACIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NF1JN84R8K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Purity and Characterization Methodologies in Research

Purity Assessment

High-performance liquid chromatography (HPLC) is a key technique for assessing the purity of 5-fluorouracil (B62378) derivatives. nih.gov It separates the target compound from any impurities or unreacted starting materials, allowing for quantification of its purity. nih.gov For instance, a developed HPLC method was used to determine the purity of 5-fluorouracil, which reached 98.6%. chemicalbook.com

Characterization Methodologies

A combination of spectroscopic and spectrometric methods is used to elucidate and confirm the structure of this compound and its derivatives.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are fundamental techniques for determining the molecular structure. rdd.edu.iqresearchgate.net ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. researchgate.netresearchgate.net Specific chemical shifts (δ) in the NMR spectrum correspond to different protons and carbons in the molecule, allowing for the precise mapping of the structure. For example, in some derivatives, signals for aromatic protons can be observed in the range of 6.80-7.80 ppm. rdd.edu.iq

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. nih.govresearchgate.net Characteristic absorption bands in the IR spectrum correspond to specific bond vibrations. For example, the presence of a C=O (carbonyl) group in 5-fluorouracil derivatives is indicated by a stretching peak around 1729.6 cm⁻¹. researchgate.netresearchgate.net The presence of an α,β-unsaturated lactone can be indicated by an IR band at 1758 cm⁻¹. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is often used in conjunction with other methods for characterization. rdd.edu.iq

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound. google.comnih.gov High-resolution mass spectrometry (HRMS) can provide a very accurate molecular formula. nih.gov Techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are also employed for the analysis of 5-fluorouracil derivatives. researchgate.netiatdmct2017.jp

Biotransformation and Enzymatic Activation of 1 Phthalidyl 5 Fluorouracil

Hydrolysis to 5-Fluorouracil (B62378) in Biological Systems (Preclinical Models)

The primary activation step for PH-FU is its hydrolysis into the pharmacologically active 5-FU. tandfonline.com This conversion is catalyzed by specific enzymes found in various tissues of experimental animals. tandfonline.com

Research in preclinical rat models has identified at least two distinct hydrolases in the liver that are responsible for the metabolism of PH-FU to 5-FU. nih.gov These have been separated and characterized as a phenobarbital-inducible enzyme (Peak I) and a constitutive enzyme (Peak II). tandfonline.com

The Peak I hydrolase, which is inducible, exhibits characteristics similar to aliesterase. tandfonline.com A key difference between the two is their stereoselectivity; the Peak I enzyme specifically hydrolyzes the (+)-enantiomer of PH-FU, whereas the Peak II enzyme can metabolize both the (+)- and (-)-forms. tandfonline.com The inducible Peak I enzyme has been purified and characterized to determine its kinetic properties. tandfonline.com

Table 1: Characteristics of Rat Liver PH-FU Hydrolases

Property Peak I Hydrolase (Inducible) Peak II Hydrolase (Constitutive)
Inducibility Induced by Phenobarbital (B1680315) tandfonline.comnih.gov Not induced tandfonline.com
Stereoselectivity Hydrolyzes (+)-form of PH-FU tandfonline.com Metabolizes both (+) and (-) forms of PH-FU tandfonline.com
Optimal pH 8.0 tandfonline.com Not specified
Kₘ (Michaelis constant) 0.4 mM tandfonline.com Not specified

| Vₘₐₓ (Maximum velocity) | 0.6 µmol/min per mg protein tandfonline.com | Not specified |

This table summarizes the distinct properties of the two identified hydrolases involved in the conversion of 1-Phthalidyl-5-fluorouracil.

The enzymatic activities for the entire metabolic cascade of PH-FU, including both the initial hydrolysis and the subsequent metabolism of the phthalidyl moiety, are located exclusively in the soluble, cytosolic fraction of liver cells. tandfonline.combiocrick.com Studies using rat liver homogenates have shown that the PH-FU hydrolase and the reductase responsible for further metabolism are found in the 105,000g supernatant. tandfonline.com

The metabolism of PH-FU can be significantly modulated by certain chemical compounds. Phenobarbital (PB) has been identified as a potent enzyme inducer that markedly enhances the activity of the hydrolases involved in PH-FU conversion. tandfonline.comnih.gov Treatment of rats with PB accelerates the metabolism of PH-FU in the liver. tandfonline.com In contrast, treatment with 3-methylcholanthrene (B14862) did not have an effect on the activity of these enzymes. tandfonline.com

The PB-induced hydrolase (Peak I) is also subject to inhibition and stimulation. Its activity is inhibited by NADH and several aldehydes, while NAD has been shown to stimulate the hydrolase. tandfonline.com

Table 2: Modulators of PB-Induced PH-FU Hydrolase Activity

Modulator Type Compound Effect on Enzyme Activity
Inducer Phenobarbital Markedly enhances enzyme activity tandfonline.comnih.gov
Non-Inducer 3-Methylcholanthrene No effect tandfonline.com
Inhibitor NADH Inhibits tandfonline.com
Inhibitor Aldehydes Inhibits tandfonline.com

| Stimulator | NAD | Stimulates tandfonline.com |

This table outlines the effects of various compounds on the activity of the phenobarbital-induced hydrolase that metabolizes this compound.

Further Metabolic Pathways of Phthalidyl Moiety

Following the hydrolytic release of 5-FU, the remaining phthalidyl group undergoes further metabolic conversion. biocrick.com

The initial hydrolysis of PH-FU yields 5-FU and 2-carboxybenzaldehyde (B143210) (CBA). tandfonline.combiocrick.com The CBA molecule is not excreted directly but is subsequently metabolized. tandfonline.com This next step involves the reduction of the aldehyde group in CBA to form 2-hydroxymethylbenzoic acid (HMB). tandfonline.combiocrick.com

The conversion of 2-carboxybenzaldehyde to 2-hydroxymethylbenzoic acid is catalyzed by a specific reductase enzyme, tentatively named CBA reductase. tandfonline.combiocrick.com This enzyme is located in the rat liver cytosol and requires NADH or NADPH as a cofactor to carry out the reduction. biocrick.com

Similar to the PH-FU hydrolase, CBA reductase activity is also significantly induced by phenobarbital. tandfonline.combiocrick.com Gel filtration studies have estimated the molecular size of CBA reductase from the 105,000g supernatant fraction of rat liver extracts to be 64 kDa, while the purified preparation has a molecular size of 49 kDa. chemfaces.com

Table 3: Properties of 2-Carboxybenzaldehyde (CBA) Reductase

Property Description
Function Catalyzes the conversion of 2-Carboxybenzaldehyde (CBA) to 2-hydroxymethylbenzoic acid (HMB) tandfonline.combiocrick.com
Location Cytosol of rat liver cells tandfonline.combiocrick.com
Cofactor NADH or NADPH biocrick.com
Inducibility Activity is enhanced by Phenobarbital tandfonline.combiocrick.com

| Molecular Size | 64 kDa (from supernatant), 49 kDa (purified) chemfaces.com |

This table details the key characteristics of the reductase enzyme responsible for metabolizing the phthalidyl moiety byproduct.

Table of Compound Names

Abbreviation / Trivial Name Systematic Name
This compound (PH-FU) 1-(1,3-dihydro-1-oxoisobenzofuran-3-yl)-5-fluoro-2,4(1H,3H)-pyrimidinedione
5-Fluorouracil (5-FU) 5-fluoro-1H-pyrimidine-2,4-dione
2-Carboxybenzaldehyde (CBA) 2-Formylbenzoic acid
2-Hydroxymethylbenzoic Acid (HMB) 2-(hydroxymethyl)benzoic acid
Phenobarbital (PB) 5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione
3-Methylcholanthrene 3-methyl-1,2-dihydrobenzo[j]aceanthrylene
NADH Nicotinamide adenine (B156593) dinucleotide (reduced form)
NAD Nicotinamide adenine dinucleotide (oxidized form)

Intracellular Enzymatic Cascade for 5-Fluorouracil Release

The conversion of the prodrug this compound (PH-FU) to its pharmacologically active form, 5-Fluorouracil (5-FU), is a critical step in its mechanism of action. This biotransformation is not a simple, single-step hydrolysis but rather an intracellular enzymatic cascade primarily occurring in the liver. Research has identified that the key enzymes responsible for this activation are located in the soluble, cytosolic fraction of liver cells. tandfonline.comnih.gov

Studies utilizing rat liver preparations have elucidated that two distinct hydrolases are involved in the metabolism of PH-FU to 5-FU. nih.gov These enzymes exhibit different characteristics:

Constitutive Hydrolase: This enzyme is naturally present in the liver and contributes to the baseline metabolism of the prodrug. nih.gov

Inducible Hydrolase: The activity of this second hydrolase is significantly increased following exposure to certain compounds, most notably phenobarbital (PB). tandfonline.comnih.gov This PB-inducible enzyme has characteristics similar to an aliesterase. tandfonline.com

The enzymatic cascade begins with the hydrolysis of PH-FU by one of these hydrolases. This initial cleavage breaks the ester-like bond, releasing the active anticancer agent, 5-FU, and an intermediate metabolite, 2-carboxybenzaldehyde (CBA). tandfonline.com The cascade continues as CBA is subsequently metabolized by a reductase enzyme, also present in the cytosol, to form 2-hydroxymethylbenzoic acid (HMB). tandfonline.com The enzymes responsible for this entire pathway—PH-FU hydrolase and CBA reductase—are found exclusively in the 105,000g supernatant fraction of rat-liver homogenates, confirming their cytosolic nature. tandfonline.com

In Vitro Metabolic Stability and Conversion Rate Studies

The metabolic fate and conversion efficiency of this compound have been investigated through in vitro studies, primarily using isolated rat hepatocytes. These experiments provide a controlled environment to identify metabolites and understand the factors influencing the rate of conversion to 5-Fluorouracil.

When this compound was incubated with isolated rat hepatocytes, its transformation into several key metabolites was observed, confirming its metabolic liability and successful conversion in a cellular environment. tandfonline.com The primary metabolites detected in these in vitro systems are detailed in the table below.

Parent CompoundMetaboliteMetabolic ProcessEnzyme(s) Implicated
This compound5-FluorouracilHydrolysisPH-FU Hydrolase
2-CarboxybenzaldehydeHydrolysisPH-FU Hydrolase
2-Hydroxymethylbenzoic AcidReductionCBA Reductase

Data derived from studies on isolated rat hepatocytes. tandfonline.com

These in vitro studies were crucial in demonstrating that the conversion rate is not static. The rate of metabolism was significantly enhanced when hepatocytes were sourced from rats pre-treated with phenobarbital. tandfonline.com This finding aligns with the discovery of a phenobarbital-inducible hydrolase, showing that external factors can modulate the speed at which the active 5-FU is released from its prodrug form. Conversely, treatment with 3-methylcholanthrene, another type of enzyme inducer, did not affect the activity of the metabolizing enzymes. tandfonline.com Further investigations into the PB-inducible PH-FU hydrolase revealed that its activity could be inhibited by NADH and various aldehydes, while NAD offered a protective effect against inactivation, highlighting the complex regulation of the compound's metabolic stability. tandfonline.com

Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Models

Absorption and Systemic Exposure in Animal Models

The study of 1-Phthalidyl-5-fluorouracil (PH-FU) in preclinical models has centered on its role as a prodrug for the widely used anticancer agent, 5-fluorouracil (B62378) (5-FU). A significant challenge with 5-FU is its erratic and poor oral absorption. researchgate.netnih.govcancernetwork.com Prodrugs like PH-FU are designed to overcome this limitation by being absorbed intact and then converting to the active 5-FU in the body. cancernetwork.com

The rationale for developing oral 5-FU prodrugs is to circumvent the variable bioavailability of the parent drug, which can range from 0% to 80%. nih.gov This variability is partly due to the first-pass metabolism in the liver, where the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD) rapidly breaks down 5-FU. researchgate.netcancernetwork.com Prodrugs are absorbed as intact molecules and subsequently converted to 5-FU, providing a more reliable method of administration. cancernetwork.com This strategy aims to achieve sustained exposure to 5-FU, which may lead to superior antitumor activity compared to intravenous bolus injections. cancernetwork.com

Studies on other oral 5-FU prodrugs have demonstrated satisfactory absorption and bioavailability. For example, the oral bioavailability of 5'-deoxy-5-fluorouridine (dFUrd) was found to be between 34% and 47% in cancer patients, indicating a significant improvement over oral 5-FU. nih.gov Similarly, co-administration of 5-FU with an inactivator of DPD, 776C85, resulted in an oral bioavailability of 122% ± 40% in patients, effectively enabling oral administration of 5-FU. nih.gov These findings support the underlying principle of using a prodrug like this compound to enhance the systemic delivery of 5-FU.

Following administration and conversion to 5-FU, the active drug distributes throughout the body. Studies in mice have shown that 5-FU can be detected in various tissues, including cerebrospinal fluid, bone marrow, brain, intestine, kidney, liver, lung, lymph, and muscle. researchgate.net The apparent volume of distribution suggests that 5-FU is primarily distributed in the aqueous extracellular fluid. researchgate.net

In rat models, the tissue concentrations of 5-FU vary depending on the administration route and formulation. For instance, following intraperitoneal administration with a specific carrier solution (HAES-steri), significantly greater concentrations of 5-FU were found in the liver, gastric tissue, colon, and lung at various time points compared to administration with physiologic saline. nih.gov In tumor-bearing rat models, liposomal polymer complexes of 5-FU demonstrated a statistically greater accumulation in tumor tissue relative to subcutaneous tissue, highlighting the potential for targeted delivery. mdpi.com

The table below summarizes findings on the tissue distribution of 5-FU, the active metabolite of this compound, in animal models.

Animal ModelAdministration Route/FormulationKey Findings on Tissue DistributionReference
MiceIntravenous (IV) / Intraperitoneal (IP)Detected in cerebrospinal fluid, bone marrow, brain, intestine, kidney, liver, lung, lymph, and muscle. researchgate.net researchgate.net
RatsIntraperitoneal with HAES-steri carrierSignificantly higher 5-FU concentrations in liver, gastric tissue, colon, and lung compared to saline carrier. nih.gov nih.gov
Tumor-bearing RatsIntravenous Liposomal Polymer ComplexGreater accumulation in tumor tissue compared to subcutaneous tissue. mdpi.com mdpi.com

Elimination Kinetics of this compound and its Metabolites in Preclinical Systems

Once administered, this compound undergoes metabolic conversion. In studies with isolated rat hepatocytes, the major metabolites were identified as the active drug 5-fluorouracil (5-FU), 2-carboxybenzaldehyde (B143210) (CBA), and alpha-hydroxymethylbenzoic acid (HMB). nih.gov

The elimination of the active metabolite, 5-FU, is rapid, with a terminal half-life of approximately 8 to 20 minutes after parenteral administration. researchgate.netresearchgate.net This swift elimination is primarily due to rapid catabolism in the liver. researchgate.net The rate-limiting enzyme in 5-FU catabolism is DPD, which converts 5-FU to dihydrofluorouracil (DHFU). mdpi.comclinpgx.org DHFU is then further metabolized to α-fluoro-β-ureidopropionic acid and finally to α-fluoro-β-alanine (FBAL). mdpi.comnih.gov In human studies, FBAL is the primary metabolite excreted in the urine, accounting for 60-90% of the administered 5-FU dose within 24 hours. mdpi.comnih.gov

The table below details the elimination half-lives of 5-FU and its subsequent metabolites, demonstrating the prolonged presence of the downstream catabolites.

CompoundApparent Elimination Half-Life (minutes)Reference
5-Fluorouracil (FUra)12.9 ± 7.3 nih.gov
Dihydrofluorouracil (DHFU)61.9 ± 39.0 nih.gov
α-Fluoro-β-ureidopropionic acid (FUPA)238.9 ± 175.4 nih.gov
α-Fluoro-β-alanine (FBAL)1976 ± 358 nih.gov

Modulation of Pharmacokinetic Profiles through Metabolic Enzyme Alterations

The biotransformation of this compound to 5-FU is a critical step in its mechanism of action, and this process is influenced by specific metabolic enzymes. In rat liver, two hydrolases are involved in this conversion. nih.govkisti.re.kr One of these hydrolases is inducible by treatment with phenobarbital (B1680315) (PB). nih.govkisti.re.kr The enzymes responsible for the metabolism of PH-FU, namely PH-FU hydrolase and CBA reductase, are located in the cytosol and are induced by phenobarbital treatment. nih.gov

In vivo studies in rats demonstrated that pretreatment with phenobarbital accelerates the metabolism of PH-FU in the liver. nih.gov This accelerated metabolism leads to a marked decrease in the blood concentration of PH-FU after oral administration, which consequently results in a reduction of its anti-tumor activity. nih.gov Conversely, treatment with 3-methylcholanthrene (B14862) did not affect either the enzyme activity or the anti-tumor efficacy of PH-FU. nih.gov These findings indicate that the blood level of PH-FU can be modulated by either pretreating with enzyme inducers like phenobarbital or by co-administering enzyme inhibitors. nih.gov

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Animal Tumor Models

PK/PD models are computational tools used to predict the outcome of chemotherapy by evaluating the relationship between drug concentration and its effect over time. nih.gov For 5-FU, the active metabolite of PH-FU, PK/PD models have been developed to simulate tumor growth after treatment in rats with colorectal cancer (CRC). nih.gov These models integrate the pharmacokinetics of 5-FU with its pharmacodynamic effect on tumor proliferation. nih.govnih.gov By linking the drug's exposure in the tumor to the effect, these models can account for delays caused by drug distribution to the target site and the subsequent biological cascade. page-meeting.org The goal of such modeling is to develop optimal dosing strategies and predict therapeutic outcomes. nih.gov

The activity of DPD, the rate-limiting enzyme in 5-FU catabolism, is a major source of pharmacokinetic variability and is linked to patient outcomes. cancernetwork.comnih.gov A surrogate biomarker for DPD activity is the plasma ratio of dihydrouracil (B119008) (UH2) to uracil (B121893) (Ura). nih.gov This ratio can be measured before treatment to help identify patients with metabolic deficiencies who may be at a higher risk of toxicity. nih.gov

In a PK/PD model for 5-FU in a rat model of colorectal cancer, the pre-treatment plasma UH2/Ura ratio was used to estimate the elimination rate constant of 5-FU. nih.gov This model effectively captured the features of tumor growth and the anticancer effect of 5-FU treatment, providing reliable parameter estimates. nih.gov Studies in human patients have also shown a high correlation between the UH2/Ura ratio and 5-FU plasma clearance and the optimal therapeutic dose. nih.gov A low UH2/Ura ratio has been shown to have high sensitivity (0.87) and specificity (0.93) for predicting 5-FU-induced toxicity. nih.govresearchgate.net Therefore, pre-therapeutic assessment of the UH2/Ura ratio combined with PK/PD analysis could enable the development of more optimal and individualized therapeutic schemes for 5-FU-based chemotherapies, including those originating from prodrugs like this compound. nih.gov

Predictive Modeling of Antitumor Efficacy in Preclinical Settings

Predictive modeling for the antitumor efficacy of this compound (PH-FU) in preclinical settings is an area that, while not extensively documented in dedicated modeling studies for this specific prodrug, can be inferred from its pharmacokinetic and pharmacodynamic profile and the extensive modeling work done on its active metabolite, 5-fluorouracil (5-FU). The core principle of predictive modeling in this context is to establish a quantitative relationship between the drug's administration, its concentration in the body over time (pharmacokinetics), and its tumor-killing effect (pharmacodynamics).

For this compound, a key predictive factor for its antitumor efficacy is the rate and extent of its conversion to 5-FU within the tumor tissue. Therefore, any predictive model would need to account for the enzymatic activity responsible for this conversion.

Factors Influencing Antitumor Efficacy:

Preclinical studies have identified several factors that can modulate the antitumor activity of this compound, which would be critical inputs for any predictive model.

Enzyme Inhibition: Co-administration of acetazolamide (B1664987), an inhibitor of the liver enzyme PH-FU hydrolase, has been shown to significantly enhance the antitumor activity of this compound. nih.gov By preventing the degradation of the prodrug in the liver, acetazolamide increases the concentration of this compound in tumor tissues, where it is then slowly converted to 5-FU. nih.gov This suggests that the level of PH-FU hydrolase activity is a key determinant of the drug's efficacy.

Enzyme Induction: Conversely, treatment with phenobarbital, which induces the enzymes responsible for the metabolism of this compound in the liver (PH-FU hydrolase and 2-carboxybenzaldehyde reductase), leads to a reduction in its antitumor activity. This is due to the accelerated metabolism of the prodrug in the liver, resulting in lower blood concentrations.

Modeling Approaches for the Active Metabolite (5-Fluorouracil):

Mechanistic PK/PD Models: For 5-FU, integrated mechanistic pharmacokinetic/pharmacodynamic (PK/PD) models have been developed to predict its antitumor effects. nih.gov These models can simulate the dynamics of key components involved in the drug's mechanism of action, such as the inhibition of thymidylate synthase and the induction of DNA damage. nih.gov A similar model for this compound would need to incorporate the additional step of its conversion to 5-FU.

Biomarker-Driven Models: Studies on 5-FU have also utilized surrogate biomarkers to predict tumor growth. For instance, the plasma ratio of dihydrouracil to uracil has been used as a biomarker for hepatic dihydropyrimidine dehydrogenase activity to simulate tumor growth in rats with colorectal cancer treated with 5-FU. nih.gov For this compound, identifying a relevant biomarker for its conversion to 5-FU could be a valuable component of a predictive model.

The development of robust predictive models for this compound would be beneficial for optimizing its therapeutic use in preclinical studies and for guiding its potential clinical development. Such models would need to consider the unique pharmacokinetic properties of this prodrug, particularly the factors influencing its conversion to the active cytotoxic agent, 5-fluorouracil.

Table 1: Factors Influencing the Antitumor Activity of this compound in Preclinical Models

Modulating AgentEffect on PH-FU MetabolismImpact on Antitumor ActivityUnderlying Mechanism
Acetazolamide Inhibition of liver PH-FU hydrolasePotentiationPrevents degradation of PH-FU in the liver, leading to increased concentration in tumor tissues. nih.gov
Phenobarbital Induction of liver PH-FU hydrolase and CBA reductaseReductionAccelerates metabolism of PH-FU in the liver, resulting in decreased blood concentrations.

Table of Compounds

Molecular and Cellular Mechanisms of Antitumor Action

Intracellular Conversion and Activation of 5-Fluorouracil (B62378)

The conversion of 5-FU to Fluorodeoxyuridine Monophosphate (FdUMP) is a critical activation step. This process can occur through several enzymatic pathways within the cell.

Pathway 1: 5-FU can be converted to fluorouridine (FUR) by the enzyme uridine (B1682114) phosphorylase (UP). Subsequently, uridine kinase (UK) phosphorylates FUR to fluorouridine monophosphate (FUMP). FUMP is then further phosphorylated to fluorouridine diphosphate (B83284) (FUDP), which is then converted by ribonucleotide reductase to fluorodeoxyuridine diphosphate (FdUDP). Finally, FdUDP is dephosphorylated to yield the active FdUMP. calis.edu.cn

Pathway 2: Alternatively, 5-FU can be converted directly to FUMP by the action of orotate (B1227488) phosphoribosyltransferase (OPRT), using phosphoribosyl pyrophosphate (PRPP) as a cofactor. calis.edu.cn From FUMP, the pathway proceeds as described above to form FdUMP.

Pathway 3: A more direct route involves the enzyme thymidine (B127349) phosphorylase (TP), which converts 5-FU to fluorodeoxyuridine (FUDR). Thymidine kinase (TK) then phosphorylates FUDR directly to form FdUMP. clinpgx.org

The other key active metabolites, FdUTP and FUTP, are formed through sequential phosphorylation of their precursors.

Fluorouridine Triphosphate (FUTP): The fluorouridine monophosphate (FUMP) generated by either uridine phosphorylase/uridine kinase or orotate phosphoribosyltransferase is further phosphorylated, first to fluorouridine diphosphate (FUDP) and then to Fluorouridine Triphosphate (FUTP). calis.edu.cn

Fluoro-deoxyuridine Triphosphate (FdUTP): The fluorodeoxyuridine diphosphate (FdUDP) formed from the ribonucleotide reductase pathway is phosphorylated to generate Fluoro-deoxyuridine Triphosphate (FdUTP). frontiersin.orgcalis.edu.cn

PrecursorKey EnzymesActive Metabolite
5-Fluorouracil (5-FU)Thymidine Phosphorylase (TP), Thymidine Kinase (TK)Fluorodeoxyuridine Monophosphate (FdUMP)
5-Fluorouracil (5-FU)Orotate Phosphoribosyltransferase (OPRT)Fluorouridine Monophosphate (FUMP)
Fluorouridine Monophosphate (FUMP)Kinases, Ribonucleotide ReductaseFluorodeoxyuridine Monophosphate (FdUMP)
Fluorouridine Monophosphate (FUMP)KinasesFluorouridine Triphosphate (FUTP)
Fluorodeoxyuridine Diphosphate (FdUDP)KinaseFluoro-deoxyuridine Triphosphate (FdUTP)

Direct Inhibition of Thymidylate Synthase (TS) by FdUMP

The most well-characterized mechanism of 5-FU's antitumor action is the potent inhibition of thymidylate synthase (TS) by its metabolite, FdUMP. calis.edu.cnwikipedia.orgnih.gov TS is a critical enzyme in the de novo synthesis of pyrimidines, responsible for catalyzing the methylation of deoxyuridine monophosphate (dUMP) to produce deoxythymidine monophosphate (dTMP). wikipedia.org

FdUMP exerts its inhibitory effect by binding to the nucleotide-binding site of the thymidylate synthase enzyme. This binding is stabilized by the presence of a reduced folate cofactor, 5,10-methylenetetrahydrofolate (CH2THF). calis.edu.cn The interaction results in the formation of a stable, covalent ternary complex between FdUMP, thymidylate synthase, and CH2THF. calis.edu.cnnih.gov This complex effectively sequesters the enzyme, blocking the normal substrate (dUMP) from accessing the active site and thereby halting its catalytic function. calis.edu.cn

The inhibition of thymidylate synthase leads to a severe depletion of the intracellular pool of deoxythymidine monophosphate (dTMP). nih.govwikipedia.orgnih.gov Since dTMP is the direct precursor for deoxythymidine triphosphate (dTTP), a nucleotide essential for DNA replication and repair, its scarcity has profound consequences for rapidly dividing cancer cells. nih.gov The lack of sufficient dTTP disrupts normal DNA synthesis, leading to what is often termed "thymineless death." wikipedia.org This imbalance in deoxynucleotide pools can induce strand breaks and fragmentation of DNA, ultimately triggering apoptosis. plos.orgnih.gov

Incorporation into Nucleic Acids and Associated Cellular Effects

Beyond the inhibition of thymidylate synthase, the cytotoxic effects of 5-FU are also mediated by the incorporation of its metabolites into both RNA and DNA. calis.edu.cnnih.gov

Similarly, Fluoro-deoxyuridine Triphosphate (FdUTP) can be mistakenly incorporated into DNA by DNA polymerases in place of deoxythymidine triphosphate (dTTP). frontiersin.orgcalis.edu.cn The presence of this fraudulent base in the DNA structure can compromise DNA integrity and function. This incorporation can lead to DNA damage and fragmentation, further contributing to cell death. frontiersin.org The accumulation of 5-FU in the genome is correlated with its cytotoxic effects in mammalian cells. nih.gov

Active MetaboliteMacromolecule AffectedCellular Consequence
FdUMPThymidylate Synthase (Enzyme)Inhibition of DNA precursor synthesis, leading to dTMP depletion. calis.edu.cnwikipedia.orgnih.gov
FUTPRNADisruption of RNA processing, maturation, and function. frontiersin.orgwikipedia.org
FdUTPDNACompromised DNA integrity, damage, and fragmentation. frontiersin.orgcalis.edu.cn

Misincorporation into RNA and Interference with RNA Processing and Protein Synthesis

One of the significant mechanisms of 5-FU's cytotoxicity stems from its impact on RNA metabolism. nih.gov Inside the cell, 5-FU is anabolized to fluorouridine triphosphate (FUTP). calis.edu.cnchemicalbook.com Due to its structural similarity to uridine triphosphate (UTP), FUTP is recognized by RNA polymerases and extensively incorporated into various RNA species in place of the natural uridine nucleotide. wikipedia.orgmdpi.com

This misincorporation disrupts the normal processing and function of RNA in multiple ways:

Ribosomal RNA (rRNA): The integration of FUTP into precursor rRNA impairs its processing and maturation, which is essential for the formation of functional ribosomes. wikipedia.orgnih.gov

Messenger RNA (mRNA): Incorporation of 5-FU can alter pre-mRNA splicing, potentially leading to the production of aberrant proteins. nih.govnih.gov

Small Nuclear RNA (snRNA): The presence of 5-FU in snRNAs, which are key components of the spliceosome, can disrupt the assembly and activity of snRNA/protein complexes, further inhibiting the splicing of pre-mRNA. chemicalbook.comnih.gov

Transfer RNA (tRNA): The post-transcriptional modification of tRNAs can also be disrupted by the presence of 5-FU. chemicalbook.com

Table 1: Effects of 5-FU Metabolite (FUTP) Incorporation on Different RNA Types
RNA TypeEffect of FUTP IncorporationCellular Consequence
Ribosomal RNA (rRNA)Impairs processing and maturation of precursor rRNA. chemicalbook.comwikipedia.orgInhibits formation of functional ribosomes.
Messenger RNA (mRNA)Alters pre-mRNA splicing. nih.govLeads to potentially non-functional or aberrant proteins.
Small Nuclear RNA (snRNA)Disrupts assembly and activity of spliceosome complexes. nih.govInhibits splicing of pre-mRNA.
Transfer RNA (tRNA)Disrupts post-transcriptional modifications. chemicalbook.comInterferes with protein translation.

Misincorporation into DNA and Induction of DNA Damage

In addition to its effects on RNA, 5-FU also targets DNA. The active metabolite fluorodeoxyuridine triphosphate (FdUTP) can be misincorporated into the DNA strand by DNA polymerases in place of deoxythymidine triphosphate (dTTP). calis.edu.cnmdpi.com While this occurs to a lesser extent than RNA incorporation, it is a critical source of DNA damage. researchgate.net

The presence of fluorouracil in the DNA helix triggers cellular DNA repair mechanisms, primarily base excision repair (BER). nih.govnih.gov Uracil-DNA glycosylase, a key enzyme in this pathway, recognizes and excises the uracil (B121893) base, creating an apyrimidinic (AP) site. researchgate.net However, the continuous presence of FdUTP and the depletion of the dTTP pool (due to thymidylate synthase inhibition) can lead to a futile cycle of misincorporation and repair, ultimately resulting in DNA strand breaks and permanent DNA damage. researchgate.netsemanticscholar.org This accumulation of DNA damage contributes to the activation of apoptotic pathways. nih.govnih.gov

Table 2: Research Findings on 5-FU Induced DNA Damage in CACO-2 Cells
5-FU Concentration (µmol/L)Percentage of Cells with Total DNA DamageComment
Control5.71%Baseline level of DNA damage in untreated cells.
10020.58%A significant increase in DNA damage is observed.
100029.5%The percentage of cells with DNA damage continues to rise with concentration.

Data derived from a study on human colorectal adenocarcinoma cells (CACO-2) after treatment with 5-FU. mdpi.com

Induction of Cell Cycle Arrest and Apoptosis in Cancer Cell Lines

The DNA damage and metabolic stress induced by 1-Phthalidyl-5-fluorouracil's active metabolite, 5-FU, trigger cellular responses that halt cell proliferation and initiate programmed cell death, or apoptosis. nih.govnih.gov

Numerous studies have demonstrated that 5-FU causes an arrest in the cell cycle, preventing cancer cells from proceeding through the division process. The specific phase of arrest can vary, but it often occurs in the S-phase, the period of DNA synthesis, due to the direct inhibition of DNA replication. semanticscholar.orgresearchgate.net Arrest has also been observed in the G2/M phase. nih.gov This cell cycle arrest is frequently mediated by the accumulation of tumor suppressor proteins like p53 and the cyclin-dependent kinase inhibitor p21. calis.edu.cnnih.gov Following this arrest, if the cellular damage is too severe to be repaired, the cell is directed towards apoptosis. nih.gov

Thymineless Death Mechanism

A primary and classical mechanism of 5-FU's antitumor action is the induction of "thymineless death". wikipedia.org This process is initiated by the 5-FU metabolite fluorodeoxyuridine monophosphate (FdUMP). calis.edu.cnnih.gov FdUMP is a potent inhibitor of the enzyme thymidylate synthase (TS). nih.govspandidos-publications.com

Thymidylate synthase is responsible for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is the sole de novo source of thymidylate, a necessary precursor for DNA synthesis. researchgate.net FdUMP binds to the nucleotide-binding site of TS and forms a highly stable ternary complex with the enzyme and the folate cofactor 5,10-methylenetetrahydrofolate (CH2THF). calis.edu.cnresearchgate.net This complex effectively blocks the normal substrate, dUMP, from accessing the enzyme's active site, leading to a shutdown of dTMP production. calis.edu.cnresearchgate.net

The resulting depletion of the intracellular dTMP and consequently the dTTP pool has two major effects:

It halts DNA replication and repair, leading to S-phase arrest. wikipedia.org

It causes an imbalance in the deoxynucleotide (dNTP) pools, including an increase in deoxyuridine triphosphate (dUTP), which can be misincorporated into DNA, further contributing to DNA damage. researchgate.net

This state of thymine (B56734) deprivation in rapidly dividing cancer cells ultimately leads to replication fork collapse and cell death. wikipedia.orgnih.govnih.gov

Activation of Caspase Pathways

The cellular damage and stress induced by 5-FU culminate in the activation of apoptosis, which is executed by a family of cysteine proteases known as caspases. nih.gov Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis can be triggered.

Studies in colorectal cancer cells have shown that 5-FU-induced apoptosis is caspase-dependent. nih.gov The process is often initiated by the activation of an initiator caspase, such as caspase-9, which is central to the intrinsic pathway. nih.govmdpi.com The activation of caspase-9 leads to a cascade that subsequently activates executioner caspases, including caspase-3. researchgate.net The activation of caspase-8, an initiator of the extrinsic pathway, has also been observed. mdpi.comnih.gov The combined activation of these pathways ensures the efficient dismantling of the cell. mdpi.com

Table 3: Effect of 5-FU on Caspase Activity in Cancer Cell Lines
Cell LineTreatmentObserved Effect on CaspasesReference
HCT116 (Colorectal)5-FUApoptosis is dependent on caspase-9 activation. nih.gov
MCF-7 (Breast)5-FUDecreased activity of both Caspase-8 and Caspase-9. mdpi.com
SAS (Oral Squamous Cell)5-FU (2.0 µg/ml)Significant activation of Caspase-3, -8, and -9. researchgate.net
DLD-1 (Colon)5-FU combined with adenovirus-mediated caspase-8 transferSignificant activation of caspase-8 and induction of apoptosis. nih.gov

Preclinical Efficacy Studies of 1 Phthalidyl 5 Fluorouracil

In Vitro Cytotoxicity Assays in Various Cancer Cell Lines

Detailed in vitro cytotoxicity data, including IC50 values for 1-Phthalidyl-5-fluorouracil (PH-FU), is not extensively available in publicly accessible scientific literature. As a prodrug, the primary cytotoxic effect of this compound is mediated through its conversion to 5-Fluorouracil (B62378) (5-FU). Therefore, its in vitro activity is intrinsically linked to the rate and extent of this conversion within the specific cell line's metabolic environment.

Antiproliferative Effects on Specific Tumor Cell Types (e.g., Colorectal, Gastric, Lung, Laryngeal)

Specific studies detailing the antiproliferative effects of this compound on a wide range of tumor cell lines, such as colorectal, gastric, lung, and laryngeal cancer, are not readily found in the reviewed literature. The therapeutic activity of PH-FU is predicated on its biotransformation to 5-FU, which then exerts its well-documented antiproliferative effects by inhibiting thymidylate synthase and incorporating its metabolites into RNA and DNA, leading to cytotoxicity and cell death.

Concentration-Dependent Inhibition of Cell Growth

Quantitative data demonstrating a direct concentration-dependent inhibition of cell growth by this compound is not specified in the available research. The cytotoxic impact would be contingent on the intracellular concentration of the converted 5-FU, which in turn depends on the enzymatic activity responsible for the hydrolysis of the phthalidyl group.

Comparative Cytotoxicity with 5-Fluorouracil

While direct comparative in vitro cytotoxicity studies between this compound and 5-Fluorouracil are not detailed in the available literature, the efficacy of 5-FU against various cancer cell lines is well-established. For context, the following table summarizes the half-maximal inhibitory concentration (IC50) values for 5-Fluorouracil in several cancer cell lines, which would be the benchmark against which the activity of its prodrug, this compound, would be ultimately compared following its conversion.

IC50 Values of 5-Fluorouracil in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Exposure Time
HCT-116Colorectal Cancer11.33 days
HT-29Colorectal Cancer11.255 days
A549Lung CancerData not specifiedData not specified
UMSCC12Laryngeal CancerData not specifiedData not specified
UMSCC11ALaryngeal CancerData not specifiedData not specified

In Vivo Antitumor Activity in Experimental Animal Tumor Models

Studies in animal models have demonstrated the antitumor activity of this compound. Research indicates that PH-FU exerts its antineoplastic effects against solid tumors in rats and mice. nih.gov

Efficacy in Solid Tumor Systems

The efficacy of this compound has been confirmed in experimental models of solid tumors. nih.gov The compound's activity is significantly enhanced when co-administered with acetazolamide (B1664987), an inhibitor of the liver enzyme responsible for the breakdown of PH-FU. nih.gov This co-administration leads to elevated concentrations of PH-FU in tumor tissues, where the slow liberation of 5-fluorouracil occurs. nih.gov

Assessment of Tumor Growth Inhibition

The antitumor activity of this compound has been evaluated by measuring the suppression of tumor growth and the prolongation of the life-span of tumor-bearing animals. nih.gov However, specific quantitative data on the percentage of tumor growth inhibition or changes in tumor volume over time are not detailed in the available literature. The potentiation of PH-FU's activity by acetazolamide suggests that strategies to increase the bioavailability of the prodrug at the tumor site can lead to greater tumor growth suppression. nih.gov

Based on a comprehensive search of available scientific literature, there is no specific preclinical data regarding the synergistic effects of this compound in combination with other anticancer agents or adjuvants. Similarly, information detailing the mechanistic basis for any potential synergism in in vitro models is not available.

The existing research on this compound is limited and primarily focuses on its metabolism and pharmacokinetics as a prodrug of 5-fluorouracil. While there is extensive research on the synergistic effects of 5-fluorouracil with various other cancer therapies, this information does not directly apply to the distinct chemical entity of this compound.

Therefore, the requested article on the preclinical efficacy studies of this compound, specifically focusing on synergistic effects in combination regimens, co-treatment with other anticancer agents, and the mechanistic basis for synergism, cannot be generated due to the absence of relevant research data.

Advanced Drug Delivery Systems and Formulation Strategies for 5 Fluorouracil Prodrugs

Nanoparticle-Based Delivery Systems for Enhanced Therapeutic Index

Nanoparticle-based systems offer a transformative approach to cancer therapy by improving the solubility, stability, and pharmacokinetic profiles of encapsulated drugs mdpi.comnih.gov. For 5-FU and its prodrugs, these carriers can increase drug concentration at the tumor site while minimizing exposure to healthy tissues, thereby enhancing the therapeutic index.

The tumor microenvironment is characteristically more acidic than healthy tissue, a feature that can be exploited for targeted drug release. pH-responsive nanocarriers are designed to be stable at the physiological pH of blood (7.4) but destabilize and release their payload in the acidic milieu of tumors nih.govresearchgate.net.

Researchers have developed various pH-sensitive nanoparticles for 5-FU delivery. For instance, nanoparticles synthesized from a pullulan acetate/sulfonamide conjugate remain stable at pH 7.4 but shrink and aggregate at a pH below 6.8, leading to a significantly enhanced drug release rate researchgate.net. Similarly, oxidized sodium alginate derivatives have been used to create nanoparticles that demonstrate a greater release of 5-FU in acidic conditions compared to neutral pH levels . This pH-dependent release is crucial for achieving selective drug delivery to tumor tissues researchgate.net. Studies have shown that such systems can achieve a high encapsulation efficiency and control the release of the drug in a pH-dependent manner, which is beneficial for targeted cancer treatment tandfonline.com.

Characteristics of pH-Responsive Nanocarriers for 5-FU

Nanocarrier MaterialParticle Size (nm)Key FindingReference
Pullulan Acetate/Sulfonamide Conjugate~100Stable at pH 7.4; enhanced release below pH 6.8 researchgate.net
Oxidized Sodium Alginate (OSA)226.6Greater release in acidic conditions; 68% encapsulation efficiency
Eudragit® S100Not SpecifiedDesigned for colon-specific release based on pH changes in the GI tract tandfonline.com
Acetalated Dextran-b-Poly(2-ethyl-2-oxazoline)Not SpecifiedSelf-assembles into micellar nanoparticles with rapid release in acidic conditions wichlab.com

Polymeric nanoparticles and liposomes are two of the most extensively studied platforms for delivering 5-FU and its prodrugs nih.govnih.gov. Polymeric carriers, often made from biodegradable materials like poly(lactic-co-glycolic acid) (PLGA), can provide sustained drug release nih.gov. Liposomes, which are vesicles composed of lipid bilayers, are valued for their biocompatibility and ability to encapsulate both hydrophilic and hydrophobic drugs nih.govmdpi.com.

A novel method for encapsulating 5-FU in liposomes involves the formation of a ternary complex with copper and low molecular weight polyethylenimine, achieving an encapsulation efficiency of over 95% stemcell.com. This formulation demonstrated significant improvements in drug retention both in vitro and in vivo stemcell.com. Studies comparing neutral and cationic liposomal 5-FU polymer complexes found that both formulations led to greater drug accumulation in tumor tissue compared to healthy tissue mdpi.com. The cationic liposomes proved to be the most effective in slowing tumor growth over the dosing period mdpi.com. Combining prodrug strategies with liposomal formulations, such as incorporating an amphiphilic prodrug of 5-FU into a liposome, has been shown to be effective for sustained release and enhanced bioavailability nih.gov.

Targeted delivery aims to increase the concentration of a therapeutic agent at the site of action, thereby improving efficacy and reducing off-target effects. This can be achieved through passive or active targeting.

Passive Targeting: This approach relies on the enhanced permeability and retention (EPR) effect, where nanoparticles preferentially accumulate in tumor tissue due to leaky vasculature and poor lymphatic drainage. Liposomal and polymeric nanoparticles, typically under 200 nm in size, are well-suited for passive targeting mdpi.comdergipark.org.tr.

Active Targeting: This involves modifying the surface of nanocarriers with ligands that bind to specific receptors overexpressed on cancer cells. For instance, folate-peptide conjugated 5-FU nanoparticles have been developed to target tumors that overexpress folate receptors, showing promising cytotoxic potential and substantial tumor growth inhibition in preclinical models rsc.org. Another strategy involves using virus-like nanoparticles displaying a peptide that targets the epidermal growth factor receptor (EGFR), enabling the delivery of a 5-FU derivative to cancer cells in an EGFR-dependent manner researchgate.net.

Prodrug Formulations for Improved Pharmacokinetic Profiles

Prodrugs are inactive precursors that are converted into the active drug within the body. This approach is particularly useful for overcoming issues like poor oral bioavailability and rapid metabolism that affect 5-FU nih.govnih.gov. 1-Phthalidyl-5-fluorouracil is an example of such a prodrug. Modern formulation strategies aim to further refine the pharmacokinetic profiles of these prodrugs.

Sustained release formulations are designed to maintain a steady concentration of the drug in the bloodstream over an extended period, which can improve therapeutic outcomes and patient compliance. Biodegradable nanoparticles are a key tool for achieving this nih.gov.

For example, 5-FU loaded into nanoparticles made from poly(lactide-co-glycolide) exhibited an initial burst release followed by a slower, sustained release phase over 24 hours, with 66% of the drug payload released during this period nih.govresearchgate.net. Another approach utilizes a biodegradable, temperature-sensitive hydrogel co-delivering 5-FU and cisplatin. This system provides sustained drug release for up to a week in vitro and has demonstrated superior anti-tumor effects in animal models of gastric cancer compared to the free drugs nih.gov. Cross-linked mastic gum nanoparticles have also been shown to effectively control the release of 5-FU in a colon-targeted manner, following zero-order release kinetics nih.gov.

Sustained Release Systems for 5-FU

Delivery SystemRelease ProfileKey FindingReference
Poly(lactide-co-glycolide) NanoparticlesBiphasic: initial burst then slower release over 24hReleased 66% of payload in 24 hours nih.govresearchgate.net
PDLLA-PEG-PDLLA HydrogelBiphasic: burst release on day 1, sustained for >1 weekCumulative release of ~62% at 24h and ~92% after 28 days nih.gov
Cross-linked Mastic Gum NanoparticlesZero-order kineticsAchieved 95.20% drug release in a colon-targeted manner nih.gov
Liposomal 5-FU-Cu-PEI ComplexSlow release over 24h~75% released in 24 hours, compared to >50% in 40 min for uncomplexed 5-FU mdpi.com

A major challenge with oral administration of 5-FU is its erratic and unpredictable bioavailability nih.govcancernetwork.com. Prodrugs and advanced formulations are key strategies to overcome this limitation. Lipid polymer hybrid nanoparticles (LPHNs) are an emerging platform that enhances drug stability, solubility, and absorption, thereby reducing first-pass metabolism and improving oral bioavailability nih.gov.

Conjugating 5-FU with dicarboxylic acids to create ester derivatives has been shown to enhance uptake properties in Caco-2 cells, suggesting a method to improve oral absorption researchgate.net. Encapsulating 5-FU prodrugs within nanoformulations like liposomes combines the benefits of both strategies, leading to sustained release and potentially enhanced bioavailability nih.gov. Furthermore, developing controlled-release tablets with specific coatings, such as Eudragit S100, can protect the drug in the upper gastrointestinal tract and ensure it is released at the intended site, like the colon, which is highly beneficial for therapeutic activity jyoungpharm.org.

Lack of Publicly Available Research on Advanced Drug Delivery Systems for this compound

A comprehensive search of scientific literature and research databases reveals a significant gap in publicly available information regarding the formulation of the specific chemical compound This compound into advanced drug delivery systems. Consequently, data on the characterization of such novel systems, including parameters like particle size, zeta potential, and release profiles, could not be located.

While research confirms the existence and metabolic pathways of this compound, a prodrug of the widely used chemotherapeutic agent 5-Fluorouracil (B62378), the focus of existing studies appears to be on its biological conversion and activity rather than on its incorporation into delivery vehicles like nanoparticles, liposomes, or other advanced formulations. nih.gov

The user's request for an article section detailing the characterization of these delivery systems for this compound cannot be fulfilled at this time due to the absence of specific, published research findings on this topic. The scientific community has extensively studied and published on various delivery systems for the parent drug, 5-Fluorouracil; however, this information is not applicable to the distinct prodrug specified in the request. Therefore, the generation of a scientifically accurate article with the required data tables and detailed findings is not possible.

Mechanisms of Resistance to Fluoropyrimidines and Strategies for Overcoming Them Preclinical Focus

Intracellular Drug Metabolism and Transport Alterations

The efficacy of 5-FU is highly dependent on its intracellular concentration and conversion into active cytotoxic metabolites. mdpi.comnih.gov Cancer cells can develop resistance by altering the metabolic pathways that either activate or degrade the drug. nih.gov

Dihydropyrimidine (B8664642) dehydrogenase (DPD) is the initial and rate-limiting enzyme in the catabolism (breakdown) of 5-FU. nih.govaacrjournals.orgacs.org This enzyme is responsible for converting more than 80% of an administered 5-FU dose into an inactive metabolite, dihydrofluorouracil (DHFU). nih.govnih.govnih.govmedscape.com

Elevated DPD activity within tumor cells is a well-established mechanism of 5-FU resistance. mdpi.comnih.gov By rapidly degrading 5-FU, high levels of DPD reduce the intracellular pool of the drug available for anabolic conversion into its active forms. aacrjournals.org This leads to decreased therapeutic efficacy. Preclinical and clinical studies have demonstrated a significant association between high intratumoral DPD expression and resistance to 5-FU-based chemotherapy. nih.gov Conversely, a deficiency in DPD can lead to decreased clearance of 5-FU, resulting in severe, life-threatening toxicity. nih.govmedscape.comnih.gov The genetic variations in the DPYD gene, which encodes the DPD enzyme, can lead to reduced or absent enzyme activity, increasing the risk of toxicity. nih.govwaocp.com

Table 1: Key Factors in DPD-Mediated 5-FU Catabolism

Factor Description Implication in Resistance
DPD Enzyme Activity The rate-limiting step in 5-FU breakdown. nih.govaacrjournals.org High intratumoral activity leads to rapid drug inactivation and resistance. mdpi.com
DPYD Gene Expression Encodes the DPD enzyme. nih.gov Overexpression is linked to increased resistance.

| Metabolite | 5-FU is converted to inactive dihydrofluorouracil (DHFU). nih.govnih.gov | Increased production of DHFU signifies enhanced catabolism and potential resistance. |

The cytotoxic effects of 5-FU rely on its conversion into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorouridine triphosphate (FUTP), and fluorodeoxyuridine triphosphate (FdUTP). mdpi.comnih.gov This anabolic process involves several key enzymes. Alterations in the expression or activity of these enzymes can significantly impact cellular sensitivity to 5-FU. mdpi.com

Thymidylate Synthase (TS): FdUMP's primary mechanism of action is the inhibition of thymidylate synthase (TS), an enzyme crucial for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis and repair. mdpi.commdpi.com Overexpression of TS is a major mechanism of both intrinsic and acquired 5-FU resistance. nih.govresearchgate.net Increased levels of TS require higher concentrations of FdUMP for effective inhibition, thereby diminishing the drug's cytotoxic effect. nih.govcancernetwork.com

Thymidine (B127349) Phosphorylase (TP) and Orotate (B1227488) Phosphoribosyltransferase (OPRT): The conversion of 5-FU to its active metabolites is facilitated by enzymes such as thymidine phosphorylase (TP) and orotate phosphoribosyl transferase (OPRT). spandidos-publications.comaacrjournals.org Reduced expression of these enzymes can impair the anabolic activation of 5-FU, leading to lower levels of cytotoxic metabolites and subsequent drug resistance. mdpi.comspandidos-publications.com

Thymidine Kinase (TK): The salvage pathway, involving thymidine kinase (TK), can also play a role. This pathway allows cells to utilize thymidine from the environment, potentially bypassing the block in dTMP synthesis caused by TS inhibition and contributing to resistance. mdpi.comnih.gov

Table 2: Enzymes Involved in 5-FU Anabolism and Resistance

Enzyme Function in 5-FU Metabolism Alteration Leading to Resistance
Thymidylate Synthase (TS) The primary target of the active metabolite FdUMP. mdpi.com Overexpression or gene amplification. nih.govcancernetwork.com
Thymidine Phosphorylase (TP) Converts 5-FU to fluorodeoxyuridine (FdUR). mdpi.com Suppressed expression. mdpi.com
Orotate Phosphoribosyltransferase (OPRT) A key enzyme in the conversion of 5-FU to FUMP. spandidos-publications.com Decreased expression or activity. spandidos-publications.com

| Thymidine Kinase (TK) | Part of the salvage pathway for thymidylate synthesis. nih.gov | Upregulation can bypass TS inhibition. mdpi.comnih.gov |

DNA Damage Repair Pathways in Resistance

Beyond inhibiting DNA synthesis, 5-FU's cytotoxicity is also mediated by the misincorporation of its metabolites, FdUTP and FUTP, into DNA and RNA, respectively. nih.govnih.govresearchgate.net This incorporation leads to DNA damage and functional disruption of RNA, ultimately triggering cell death. nih.govdrugdiscoverynews.com Consequently, the efficiency of a cell's DNA damage response (DDR) machinery is a critical determinant of its sensitivity to 5-FU. mdpi.comnih.govnih.gov Enhanced DNA repair capacity allows cancer cells to tolerate and reverse the damage induced by 5-FU, representing a significant mechanism of resistance. nih.govmdpi.com

Base excision repair (BER) is a primary DNA repair pathway responsible for correcting single-base damage, such as the incorporation of uracil (B121893) or 5-FU into DNA. nih.govnih.gov A key enzyme in this pathway is uracil-DNA glycosylase (UNG), which recognizes and removes uracil (and its analogue, 5-FU) from the DNA backbone. nih.gov

Preclinical studies indicate that upregulation of the BER pathway can contribute to 5-FU resistance. nih.gov By efficiently removing the misincorporated 5-FU from DNA, cancer cells can prevent the accumulation of DNA lesions that would otherwise lead to replication stress and apoptosis. youtube.com Conversely, depletion or inhibition of BER proteins, such as UNG2, has been shown to enhance the cytotoxicity of 5-FU, suggesting that targeting this repair pathway could be a viable strategy to overcome resistance. nih.gov

The accumulation of unrepaired DNA damage, including strand breaks resulting from attempts to repair sites of 5-FU incorporation, is a potent trigger for apoptosis (programmed cell death). researchgate.netnih.gov A hallmark of apoptosis is the fragmentation of genomic DNA. Therefore, resistance to 5-FU is often associated with a cell's ability to evade apoptosis by efficiently repairing DNA damage and preventing the initiation of the apoptotic cascade. nih.govresearchgate.net

In sensitive cells, the level of 5-FU-induced DNA damage overwhelms the repair capacity, leading to the formation of double-strand breaks during DNA replication. nih.gov These breaks are potent signals for apoptosis, resulting in DNA fragmentation. Resistant cells, often with enhanced DNA repair capabilities (such as BER and homologous recombination), can manage this damage more effectively, thus maintaining genomic integrity, avoiding apoptosis, and continuing to proliferate despite treatment. nih.govnih.govresearchgate.net

Molecular Signaling Pathways Implicated in Resistance Development

The development of resistance to 5-FU is not solely dependent on drug metabolism and DNA repair but is also intricately linked to the dysregulation of various intracellular signaling pathways. nih.govfrontiersin.org These pathways control fundamental cellular processes such as proliferation, survival, and apoptosis, and their alteration can confer a survival advantage to cancer cells in the presence of chemotherapeutic agents. mdpi.comfrontiersin.org

Several key signaling pathways have been implicated in 5-FU resistance in preclinical models:

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a central regulator of cell survival. mdpi.com Activation of this pathway promotes cell growth and inhibits apoptosis. nih.gov Studies have shown that upregulation of the PI3K/Akt pathway contributes to 5-FU resistance by suppressing drug-induced apoptosis. nih.gov

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that regulates the expression of numerous genes involved in cell survival and proliferation. Its activation is a known mechanism of chemoresistance, including to 5-FU. nih.govfrontiersin.org

Wnt/β-catenin Pathway: Aberrant activation of the Wnt/β-catenin pathway is common in many cancers and has been linked to chemoresistance. This pathway can promote the survival of cancer cells and contribute to the maintenance of cancer stem cells, a subpopulation of cells often refractory to chemotherapy. nih.govfrontiersin.org

Other Pathways: Additional signaling networks, including the JAK/STAT, Notch, Hedgehog, and TGF-β pathways, have also been shown to play a role in modulating the response to 5-FU in various cancer models. nih.govfrontiersin.orgoaepublish.com These pathways can influence drug efflux, cell cycle regulation, and apoptosis evasion, collectively contributing to the resistant phenotype. nih.govmdpi.com

Preclinical Strategies for Reversing or Bypassing Resistance

No preclinical studies describing the use of 1-Phthalidyl-5-fluorouracil in combination therapies or for biochemical modulation in cell lines or animal models to overcome fluoropyrimidine resistance have been identified.

There is no information available on the use of this compound to specifically target molecular pathways associated with resistance to fluoropyrimidines.

Future Research Directions and Therapeutic Potential Preclinical and Translational

Design and Synthesis of Next-Generation 1-Phthalidyl-5-fluorouracil Analogs

The development of novel analogs of this compound is a critical step toward improving its therapeutic index. Future research will likely focus on modifications of the phthalidyl and fluorouracil moieties to optimize physicochemical and pharmacological properties. The synthesis of a series of 5-fluorouracil (B62378) derivatives has been a strategy to enhance antitumor activity and reduce toxicity. derpharmachemica.com

Key areas of exploration for next-generation analogs include:

Structural Modifications: Introducing various substituents on the phthalidyl ring could modulate lipophilicity, solubility, and enzymatic conversion rates. This approach aims to achieve more controlled and tumor-specific release of 5-FU.

Linker Technology: Investigating alternative linkers to connect the phthalidyl group to 5-FU could influence the prodrug's stability in circulation and its susceptibility to enzymatic cleavage within the tumor microenvironment.

Mutual Prodrugs: Designing hybrid molecules that incorporate another therapeutic agent alongside the this compound structure could offer synergistic antitumor effects and overcome drug resistance. derpharmachemica.com

A study on the synthesis and antitumor activity of various N-phthalidyl-5-fluorouracil derivatives has laid the groundwork for such future explorations. acs.orgnih.gov The goal is to create analogs with improved efficacy, better tumor selectivity, and a more favorable toxicity profile compared to the parent compound and 5-FU itself.

Integration with Emerging Preclinical Therapeutic Modalities

The future of cancer treatment lies in combination therapies that target multiple pathways. Integrating this compound analogs with emerging therapeutic modalities is a promising avenue for enhancing their preclinical efficacy.

Potential combination strategies include:

Immunotherapy: Preclinical studies combining chemotherapy with immune checkpoint inhibitors have shown that some chemotherapeutic agents can induce immunogenic cell death and upregulate PD-L1 expression, making tumors more susceptible to immunotherapy. nih.govbohrium.com Investigating the immunomodulatory effects of this compound and its analogs in combination with checkpoint inhibitors in syngeneic mouse models could reveal synergistic antitumor immunity.

Targeted Therapy: Combining this compound with targeted agents that inhibit specific oncogenic pathways (e.g., EGFR, VEGF) could lead to enhanced tumor cell killing and overcome resistance mechanisms. nih.govnih.gov Preclinical evaluation of such combinations in relevant cancer models is warranted.

Radiotherapy: The radiosensitizing potential of 5-FU is well-established. nih.gov Future studies should explore whether this compound can act as a more effective and less toxic radiosensitizer, potentially by achieving higher intratumoral concentrations of 5-FU.

A hypothetical preclinical study design could involve evaluating a novel this compound analog in combination with an anti-PD-1 antibody in a colorectal cancer organoid co-culture model.

Development of Predictive Biomarkers for Response in Animal Models

To facilitate the clinical translation of this compound and its analogs, the identification of predictive biomarkers of response is crucial. Patient-derived xenograft (PDX) models, which closely recapitulate the heterogeneity of human tumors, are invaluable tools for this purpose. nih.gov

Future research in this area should focus on:

Genomic and Transcriptomic Analysis: Comprehensive molecular profiling of PDX models treated with this compound can identify gene expression signatures, mutations, or pathway alterations associated with sensitivity or resistance. nih.gov For 5-FU, genes involved in one-carbon metabolism and p53 status have been suggested as potential biomarkers. nih.gov

Tumor Microenvironment (TME) Characterization: Investigating the role of the TME, including stromal and immune components, in modulating the response to this compound is essential. nih.gov

Metabolic Profiling: Since this compound is a prodrug that requires enzymatic activation, assessing the expression and activity of relevant metabolic enzymes in preclinical models could predict its efficacy. nih.govnih.gov

The development of a validated biomarker signature would enable patient stratification in future clinical trials, leading to more personalized and effective treatment strategies.

Advanced Computational and In Silico Modeling for Prodrug Optimization

Computational modeling and in silico approaches offer powerful tools to accelerate the design and optimization of next-generation this compound prodrugs. nih.gov

Key applications of computational modeling include:

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Developing mechanistic PK/PD models can simulate the absorption, distribution, metabolism, and excretion (ADME) of different analogs, as well as their antitumor effects. nih.gov This can help in predicting optimal dosing schedules and understanding the factors influencing efficacy and toxicity.

Molecular Docking and Dynamics: These techniques can be used to predict the binding affinity of prodrugs to metabolizing enzymes and their target, thymidylate synthase. nih.gov This information can guide the rational design of analogs with improved activation kinetics and target engagement.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can establish correlations between the chemical structures of a series of analogs and their biological activities, aiding in the prediction of the potency of novel designs.

Below is a hypothetical data table illustrating the kind of data that could be generated from in silico studies to compare different this compound analogs.

AnalogPredicted Binding Affinity to Hydrolase (kcal/mol)Predicted Thymidylate Synthase Inhibition (IC50, µM)Predicted Lipophilicity (LogP)
PH-FU-001-8.20.52.1
PH-FU-002-7.50.81.8
PH-FU-003-9.10.32.5

This is a hypothetical table for illustrative purposes.

Long-Term Preclinical Studies and Efficacy Validation in Complex Tumor Models

To robustly evaluate the therapeutic potential of novel this compound analogs, long-term preclinical studies in clinically relevant and complex tumor models are essential.

Advanced preclinical models for efficacy validation include:

Orthotopic Tumor Models: Implanting tumor cells in their organ of origin provides a more accurate representation of tumor growth, invasion, and response to therapy compared to subcutaneous models. nih.govoncotarget.com

Metastatic Disease Models: Given that metastasis is the primary cause of cancer-related mortality, evaluating the efficacy of new analogs in models of metastatic disease is critical. nih.gov

Patient-Derived Organoids (PDOs): Three-dimensional organoid cultures derived from patient tumors can be used for high-throughput drug screening and can predict patient-specific responses.

Humanized Mouse Models: These models, which have a reconstituted human immune system, are particularly valuable for evaluating the interplay between chemotherapy and the immune system, especially for combination therapies with immunotherapy. nih.gov

Long-term studies in these models will provide crucial data on efficacy, the emergence of resistance, and potential long-term toxicities, thereby informing the design of future clinical trials.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying 1-phthalidyl-5-fluorouracil and its metabolites in biological matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is widely used due to its sensitivity and specificity for 5-fluorouracil (5-FU) derivatives. For prodrugs like this compound, reverse-phase C18 columns with mobile phases such as methanol/water or acetonitrile/water (pH-adjusted) are optimal. Mass spectrometry (LC-MS/MS) provides higher sensitivity for trace metabolites .
  • Validation : Include calibration curves, recovery rates, and limits of detection (LOD) in method validation. Cross-validate with enzyme-linked immunosorbent assays (ELISA) for biological activity correlation .

Q. How can the synthesis of this compound be optimized for reproducibility in academic labs?

  • Methodological Answer : Use anhydrous dioxane as a solvent and pyridine as a catalyst for nucleophilic substitution reactions involving 5-FU and phthalidyl derivatives. Monitor reaction completion via thin-layer chromatography (TLC) and purify via recrystallization or column chromatography. Ensure stoichiometric control (e.g., 2:1 molar ratio of phthalidyl chloride to 5-FU) to minimize byproducts .
  • Key Parameters : Reaction time (overnight at room temperature), inert atmosphere (N₂/Ar), and vacuum drying to isolate pure crystals .

Advanced Research Questions

Q. What pharmacometric models are effective for predicting the intracellular release kinetics of 5-FU from this compound?

  • Methodological Answer : Compartmental pharmacokinetic (PK) models integrating enzyme-mediated hydrolysis rates (e.g., carboxylesterase activity) and tissue-specific distribution are critical. Use nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability in prodrug activation. Validate models using in vitro liver microsome assays and in vivo plasma concentration-time profiles .
  • Example : A two-compartment model with first-order hydrolysis constants (k₁, k₂) accurately predicts tumor-targeted 5-FU release in murine xenografts .

Q. How do crystallographic properties of this compound influence its stability and bioavailability?

  • Methodological Answer : X-ray diffraction (XRD) and density functional theory (DFT) analysis reveal that hydrogen bonding between the phthalidyl moiety and uracil ring enhances thermal stability. Cocrystallization with amino acids (e.g., L-phenylalanine) improves aqueous solubility by disrupting crystal lattice energy. Compare dissolution rates in biorelevant media (e.g., FaSSIF/FeSSIF) to correlate crystallinity with bioavailability .
  • Table : Key Crystallographic Parameters

Parameter1-Phthalidyl-5-FUCocrystal (L-Phe)
Solubility (mg/mL)0.812.4
Melting Point (°C)198165
Reference

Data Contradiction & Resolution

Q. How can researchers resolve discrepancies in reported cytotoxicity profiles of this compound across cell lines?

  • Methodological Answer : Discrepancies often arise from variability in carboxylesterase expression (required for prodrug activation). Perform:

Enzyme Activity Assays : Quantify intracellular carboxylesterase levels via fluorometric substrates.

Gene Knockdown/Overexpression : Use siRNA or CRISPR to modulate enzyme expression and correlate with IC₅₀ shifts.

Cross-Study Meta-Analysis : Normalize data using standardized units (e.g., pmol 5-FU released/mg protein/hour) .

Q. What experimental designs mitigate confounding variables in evaluating 1-phthalidyl-5-FU’s antitumor efficacy?

  • Methodological Answer :

  • In Vivo : Use syngeneic or patient-derived xenograft (PDX) models with matched controls for tumor microenvironment heterogeneity.
  • In Vitro : Include 5-FU-only arms to distinguish prodrug-specific effects from parent drug activity.
  • Statistical Adjustments : Apply multivariate regression to account for covariates like tumor volume baseline and body weight .

Methodological Best Practices

Q. What protocols ensure safe handling of this compound in lab settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Decontamination : Immediate rinsing with water for spills; 0.5% sodium hypochlorite for surface cleaning.
  • Storage : In airtight containers under inert gas (N₂) at -20°C to prevent hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.